molecular formula C17H16N2O3S B14218660 N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide CAS No. 565425-30-1

N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide

Cat. No.: B14218660
CAS No.: 565425-30-1
M. Wt: 328.4 g/mol
InChI Key: CUUKTNIAFXSFOL-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide typically involves a multi-step process:

    Formation of the Benzenesulfonamide Core: The initial step involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.

    Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanoethylating agent.

    Formylation and Methylation: The formyl and methyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as formylating agents (e.g., formic acid derivatives) and methylating agents (e.g., methyl iodide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine, or the formyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonyl chlorides.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.

    Material Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Agents: Due to its sulfonamide structure, it may exhibit antimicrobial activity against a range of pathogens.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Industry:

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.

    Polymer Chemistry: It may be incorporated into polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The cyanoethyl and formyl-methylphenyl groups may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

  • N-(2-Cyanoethyl)-N-(4-formylphenyl)benzenesulfonamide
  • N-(2-Cyanoethyl)-N-(3-methylphenyl)benzenesulfonamide
  • N-(4-Formyl-3-methylphenyl)benzenesulfonamide

Uniqueness: N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide is unique due to the presence of both the cyanoethyl and formyl-methylphenyl groups. These substituents confer distinct chemical properties, such as increased reactivity and binding affinity, which may not be present in similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

565425-30-1

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H16N2O3S/c1-14-12-16(9-8-15(14)13-20)19(11-5-10-18)23(21,22)17-6-3-2-4-7-17/h2-4,6-9,12-13H,5,11H2,1H3

InChI Key

CUUKTNIAFXSFOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCC#N)S(=O)(=O)C2=CC=CC=C2)C=O

Origin of Product

United States

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